5-Anilino-3-oxo-1,2-thiazole-4-carbonitrile
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Overview
Description
5-phenylamino-4-cyano-3-hydroxy-isothiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound consists of an isothiazole ring substituted with phenylamino, cyano, and hydroxy groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenylamino-4-cyano-3-hydroxy-isothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of substituted aryl amines with cyanoacetyl derivatives, followed by cyclization to form the isothiazole ring . The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of 5-phenylamino-4-cyano-3-hydroxy-isothiazole may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Continuous flow synthesis and automated processes can also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-phenylamino-4-cyano-3-hydroxy-isothiazole undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to primary amines under suitable conditions.
Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Studied for its potential as a therapeutic agent targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-phenylamino-4-cyano-3-hydroxy-isothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of certain kinases, thereby modulating signaling pathways involved in cell proliferation and survival . The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-amino-4-cyano-1,2,3-triazoles: Similar in structure but with a triazole ring instead of an isothiazole ring.
5-amino-pyrazoles: Another class of heterocyclic compounds with similar functional groups but different ring structures.
Uniqueness
5-phenylamino-4-cyano-3-hydroxy-isothiazole is unique due to its specific combination of functional groups and the isothiazole ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1137-65-1 |
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Molecular Formula |
C10H7N3OS |
Molecular Weight |
217.25 g/mol |
IUPAC Name |
5-anilino-3-oxo-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C10H7N3OS/c11-6-8-9(14)13-15-10(8)12-7-4-2-1-3-5-7/h1-5,12H,(H,13,14) |
InChI Key |
GHXPCAXQBVCFNU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)NS2)C#N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)NS2)C#N |
solubility |
>32.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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